molecular formula C8H8ClFO2S B2676942 2,3-Dimethyl-4-fluorobenzenesulfonyl chloride CAS No. 1806322-25-7

2,3-Dimethyl-4-fluorobenzenesulfonyl chloride

Cat. No. B2676942
CAS RN: 1806322-25-7
M. Wt: 222.66
InChI Key: ZOXZWLCAAPJTSC-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4-fluorobenzenesulfonyl chloride (DFSC) is a chemical compound that is widely used in scientific research for its unique properties. It is a sulfonyl chloride derivative that is commonly used as a reagent in organic synthesis, as well as in the development of pharmaceuticals and agrochemicals. DFSC is a highly reactive compound that is known for its ability to modify proteins and peptides, making it an important tool in the field of biochemistry.

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

2,3-Dimethyl-4-fluorobenzenesulfonyl chloride serves as a precursor in synthesizing sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. These compounds exhibit unique molecular-electronic structures and kinetics, offering insights into substitution reactions in aqueous solutions and their stereochemical characteristics. The research demonstrates their potential for further chemical modifications and applications in material science (Rublova et al., 2017).

Development of Fluorinated Compounds

The compound has also been involved in studies focusing on the efficient synthesis of fluorinated molecules. Specifically, fluoroalkylsulfonyl chlorides, including variants derived from 2,3-dimethyl-4-fluorobenzenesulfonyl chloride, have been used as sources of fluorinated radicals. These studies showcase the potential of such compounds in creating fluorinated derivatives, which are significant in various fields, including medicinal chemistry and material science (Tang & Dolbier, 2015).

Electrophilic Aromatic Substitution Reactions

Research into the reactivity of 4-fluorobenzenesulfonyl chloride derivatives, including those structurally related to 2,3-dimethyl-4-fluorobenzenesulfonyl chloride, highlights their use in electrophilic aromatic substitution reactions. Such studies contribute to the understanding of the electrostatic activation of SNAr-reactivity by sulfonylonio substituents, providing a pathway to synthesize pharmaceutically relevant substances under mild conditions (Weiss & Pühlhofer, 2001).

Catalysis and Synthesis of Complex Molecules

The compound's derivatives have been utilized in catalytic processes, leading to the discovery of novel synthesis methods for complex molecules. This includes the synthesis of platinum(II) dithiocarbimato complexes, where 4-fluorobenzenesulfonyl derivatives acted as catalysts or reagents in forming complexes with interesting structural and spectroscopic properties (Amim et al., 2008).

properties

IUPAC Name

4-fluoro-2,3-dimethylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO2S/c1-5-6(2)8(13(9,11)12)4-3-7(5)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXZWLCAAPJTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-4-fluorobenzenesulfonyl chloride

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